Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate
Overview
Description
Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate is a heterocyclic aromatic compound with the molecular formula C12H13BrN2O2 and a molecular weight of 297.15 g/mol . This compound belongs to the class of benzodiazoles, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate typically involves the bromination of 1,2-dimethylbenzimidazole followed by esterification. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The esterification step involves the reaction of the brominated intermediate with ethyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted benzodiazole derivatives.
Oxidation Reactions: Formation of oxides or other oxidized derivatives.
Reduction Reactions: Formation of amines or other reduced derivatives.
Scientific Research Applications
Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate: Similar structure with one less methyl group.
Ethyl 7-bromo-1H-indole-2-carboxylate: Contains an indole ring instead of a benzodiazole ring.
Uniqueness
Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and ester functional groups allows for versatile chemical modifications and potential biological activities .
Properties
IUPAC Name |
ethyl 7-bromo-1,2-dimethylbenzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-4-17-12(16)8-5-9(13)11-10(6-8)14-7(2)15(11)3/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIGPCAQPNVFRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)Br)N(C(=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501154146 | |
Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1,2-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501154146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1437794-66-5 | |
Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1,2-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1,2-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501154146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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